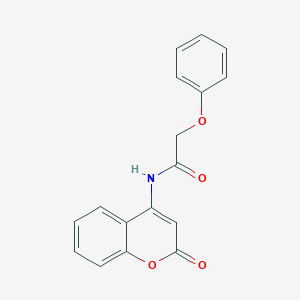![molecular formula C17H17Cl2N3O2 B252148 N-{3-[(2,4-dichlorobenzoyl)amino]propyl}-6-methylnicotinamide](/img/structure/B252148.png)
N-{3-[(2,4-dichlorobenzoyl)amino]propyl}-6-methylnicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{3-[(2,4-dichlorobenzoyl)amino]propyl}-6-methylnicotinamide, also known as FK866, is a potent inhibitor of nicotinamide adenine dinucleotide (NAD) biosynthesis. It was first synthesized by chemists at the Friedrich-Alexander University of Erlangen-Nuremberg in Germany in 2000. Since then, this compound has been extensively studied for its potential therapeutic applications in cancer, inflammation, and autoimmune diseases.
作用机制
The mechanism of action of N-{3-[(2,4-dichlorobenzoyl)amino]propyl}-6-methylnicotinamide involves the inhibition of NAMPT, which catalyzes the rate-limiting step in the salvage pathway of NAD biosynthesis. NAD is an essential cofactor for various enzymes involved in energy metabolism, DNA repair, and gene expression. By inhibiting NAMPT, this compound blocks the synthesis of NAD and depletes intracellular NAD levels, leading to metabolic stress and cell death in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including:
- Induction of apoptosis in cancer cells
- Inhibition of tumor growth and metastasis
- Suppression of inflammation and autoimmune responses
- Enhancement of immune function and antitumor immunity
- Modulation of energy metabolism and mitochondrial function
- Regulation of gene expression and epigenetic modifications
实验室实验的优点和局限性
N-{3-[(2,4-dichlorobenzoyl)amino]propyl}-6-methylnicotinamide has several advantages and limitations for lab experiments, including:
Advantages:
- Potent and selective inhibitor of NAMPT
- Well-characterized mechanism of action and pharmacokinetics
- Extensive preclinical data on anticancer activity and safety
- Availability of commercial sources and standardized protocols
Limitations:
- Limited solubility and stability in aqueous solutions
- Toxicity and side effects at high doses or prolonged exposure
- Potential off-target effects on other enzymes or pathways
- Lack of clinical data on efficacy and safety in humans
未来方向
N-{3-[(2,4-dichlorobenzoyl)amino]propyl}-6-methylnicotinamide has several potential future directions for research and development, including:
- Combination therapy with other anticancer agents or immunomodulators
- Optimization of pharmacokinetics and dosing regimens for clinical use
- Development of biomarkers for patient selection and monitoring
- Investigation of the role of NAMPT and NAD in other diseases and conditions
- Exploration of novel targets and pathways for metabolic and immune regulation
In conclusion, this compound is a promising compound with potent anticancer activity and potential therapeutic applications in other diseases. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and clinical efficacy and safety.
合成方法
The synthesis of N-{3-[(2,4-dichlorobenzoyl)amino]propyl}-6-methylnicotinamide involves several steps, starting from the reaction of 6-methyl-2-chloronicotinic acid with propylamine to form 6-methyl-2-(propylamino)nicotinic acid. This intermediate is then treated with thionyl chloride to yield 6-methyl-2-chloronicotinic acid propylamide, which is further reacted with 2,4-dichlorobenzoyl chloride to form this compound.
科学研究应用
N-{3-[(2,4-dichlorobenzoyl)amino]propyl}-6-methylnicotinamide has been shown to have potent anticancer activity in various preclinical models, including breast, lung, prostate, and pancreatic cancer. It works by inhibiting the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which is involved in the biosynthesis of NAD, a critical cofactor for energy metabolism and cellular signaling. By depleting intracellular NAD levels, this compound induces metabolic stress and apoptosis in cancer cells, while sparing normal cells that have a lower demand for NAD.
属性
分子式 |
C17H17Cl2N3O2 |
|---|---|
分子量 |
366.2 g/mol |
IUPAC 名称 |
N-[3-[(2,4-dichlorobenzoyl)amino]propyl]-6-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C17H17Cl2N3O2/c1-11-3-4-12(10-22-11)16(23)20-7-2-8-21-17(24)14-6-5-13(18)9-15(14)19/h3-6,9-10H,2,7-8H2,1H3,(H,20,23)(H,21,24) |
InChI 键 |
IXFHFCPPYGUCLU-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(C=C1)C(=O)NCCCNC(=O)C2=C(C=C(C=C2)Cl)Cl |
规范 SMILES |
CC1=NC=C(C=C1)C(=O)NCCCNC(=O)C2=C(C=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzenesulfonamide](/img/structure/B252073.png)

![N-(2-{[(4-ethylphenyl)carbonyl]amino}ethyl)thiophene-2-carboxamide](/img/structure/B252089.png)
![N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B252090.png)
![N-{3-[(2-fluorobenzoyl)amino]propyl}-6-methylnicotinamide](/img/structure/B252138.png)
![N-{3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]propyl}-6-methylnicotinamide](/img/structure/B252140.png)
![6-Methyl-N-[3-(2-m-tolyloxy-acetylamino)-propyl]-nicotinamide](/img/structure/B252141.png)
![N-(3-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}propyl)-6-methylnicotinamide](/img/structure/B252142.png)
![N-[3-({[(4-chlorophenyl)sulfanyl]acetyl}amino)propyl]-6-methylnicotinamide](/img/structure/B252143.png)
![N-[3-({[5-(3,4-dichlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide](/img/structure/B252144.png)
![6-methyl-N-{3-[(3-pyridinylcarbonyl)amino]propyl}nicotinamide](/img/structure/B252145.png)
![N-{3-[2-(4-Chloro-3-methyl-phenoxy)-acetylamino]-propyl}-6-methyl-nicotinamide](/img/structure/B252146.png)
![N-(3-{[(4-fluorophenyl)carbonyl]amino}propyl)-6-methylpyridine-3-carboxamide](/img/structure/B252149.png)
![N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]furan-2-carboxamide](/img/structure/B252159.png)
